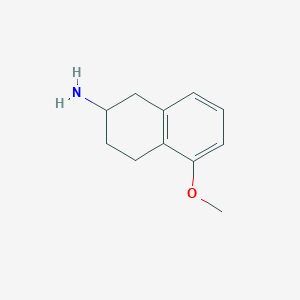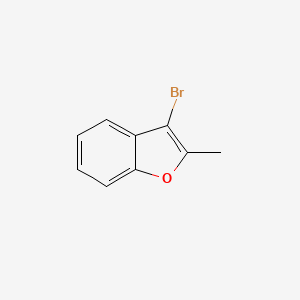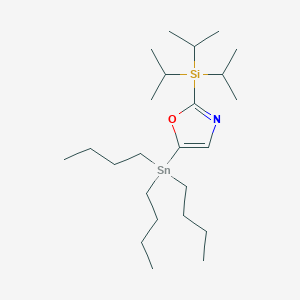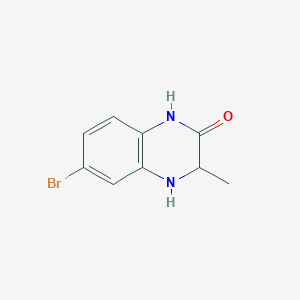![molecular formula C12H22O2 B1609850 Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- CAS No. 483303-25-9](/img/structure/B1609850.png)
Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-
Overview
Description
Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- is a derivative of oxetane, a four-membered heterocyclic compound containing one oxygen atom. Oxetanes are known for their unique chemical properties, including their stability and ability to undergo ring-opening reactions. These properties make oxetane derivatives valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives typically involves cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins. For example, the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions can lead to the formation of an oxetane ring . Another method involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives often relies on scalable synthetic routes. The intramolecular Williamson ether synthesis is a widely used method, where an alcohol reacts with a halide in the presence of a base to form the oxetane ring . This method is favored for its simplicity and efficiency in producing large quantities of oxetane derivatives.
Chemical Reactions Analysis
Types of Reactions
Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- can undergo various chemical reactions, including:
Ring-opening reactions: These reactions are typically initiated by nucleophiles or acids, leading to the formation of open-chain compounds.
Oxidation and reduction: Oxetane derivatives can be oxidized to form carbonyl compounds or reduced to form alcohols.
Substitution reactions: The oxetane ring can undergo substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols) . Reaction conditions vary depending on the desired transformation, but typical conditions include moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, ring-opening reactions typically yield open-chain alcohols or ethers, while oxidation reactions produce carbonyl compounds .
Scientific Research Applications
Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- has several scientific research applications:
Medicinal chemistry: Oxetane derivatives are used as building blocks in the synthesis of pharmaceuticals due to their stability and ability to modulate the physicochemical properties of drug molecules.
Materials science: Oxetane derivatives are used in the development of advanced materials, including polymers and resins, due to their unique chemical properties.
Biological research: Oxetane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, to exert their effects . The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- can be compared with other oxetane derivatives and similar heterocyclic compounds:
Properties
IUPAC Name |
3-(cyclohexyloxymethyl)-3-ethyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-12(8-13-9-12)10-14-11-6-4-3-5-7-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVJGYJIPXMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461919 | |
| Record name | Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483303-25-9 | |
| Record name | Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


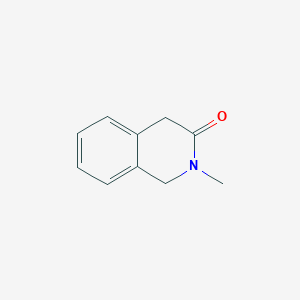
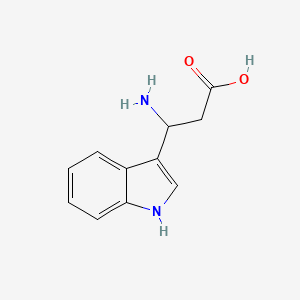
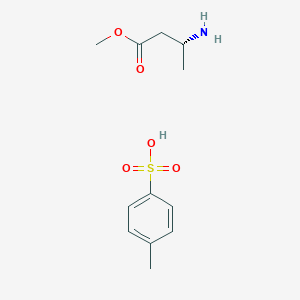
![(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1609770.png)
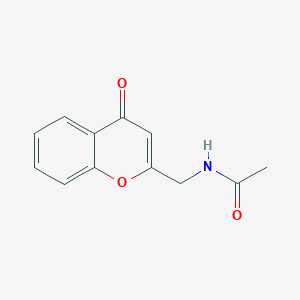



![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)
